molecular formula C11H10F3NO2 B12335431 5-[4-(Trifluoromethyl)phenyl]morpholin-3-one

5-[4-(Trifluoromethyl)phenyl]morpholin-3-one

Cat. No.: B12335431
M. Wt: 245.20 g/mol
InChI Key: XEWLUIUJLIBKQK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-[4-(Trifluoromethyl)phenyl]morpholin-3-one is a heterocyclic compound featuring a morpholinone core (a six-membered ring containing one oxygen and one nitrogen atom) substituted at the 5-position with a 4-(trifluoromethyl)phenyl group. Its molecular formula is C₁₁H₁₀F₃NO₂, with a molecular weight of 245.20 g/mol and a CAS registry number of 1344584-09-3 . The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it a key pharmacophore in medicinal chemistry.

Synthesis and Applications The compound is synthesized via nucleophilic substitution or coupling reactions involving 4-(trifluoromethyl)phenyl derivatives and morpholinone precursors . It serves as a critical intermediate in pharmaceuticals, particularly in the synthesis of anticoagulants like rivaroxaban (e.g., via intermediates such as 4-{4-[(5S)-5-(aminomethyl)-2-oxooxazolidin-3-yl]phenyl}morpholin-3-one) . Commercial availability has been discontinued, as noted in supplier catalogs .

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

5-[4-(trifluoromethyl)phenyl]morpholin-3-one

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)8-3-1-7(2-4-8)9-5-17-6-10(16)15-9/h1-4,9H,5-6H2,(H,15,16)

InChI Key

XEWLUIUJLIBKQK-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)CO1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Trifluoromethyl)phenyl]morpholin-3-one typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with morpholine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Trifluoromethyl)phenyl]morpholin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-[4-(Trifluoromethyl)phenyl]morpholin-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]morpholin-3-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 5-[4-(trifluoromethyl)phenyl]morpholin-3-one and related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications References
This compound Morpholinone 4-(Trifluoromethyl)phenyl 245.20 Pharmaceutical intermediate
4-(4-Aminophenyl)morpholin-3-one Morpholinone 4-Aminophenyl 206.23 Antimalarial intermediate
(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride Morpholinone + Oxazolidinone 4-(Oxazolidinone-aminomethyl)phenyl 327.77 Rivaroxaban intermediate
5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2(3H)-one Oxadiazolone 4-(Trifluoromethoxy)phenyl 260.18 Enzyme inhibitor (hypothetical)
4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one Pyridazinone 3-(Trifluoromethyl)phenyl + Cl/NHCH₃ 307.69 Antiparasitic (T. cruzi)

Key Observations

In contrast, oxadiazolone (five-membered, two heteroatoms) and pyridazinone (six-membered, two adjacent nitrogen atoms) exhibit distinct electronic and steric properties, affecting target binding . The rivaroxaban intermediate (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride combines morpholinone with an oxazolidinone ring, enhancing conformational flexibility and interaction with thrombin .

Substituent Effects: Trifluoromethyl (-CF₃) vs. Aminophenyl vs. Oxazolidinone-Aminomethyl: The 4-aminophenyl group in 4-(4-aminophenyl)morpholin-3-one facilitates nitro-to-amine reduction for antimalarial activity , while the oxazolidinone-aminomethyl substituent in rivaroxaban intermediates enables anticoagulant efficacy via Factor Xa inhibition .

Biological Activity: Pyridine-based analogs (e.g., UDO and UDD from ) with trifluoromethylphenyl-piperazine motifs show anti-Trypanosoma cruzi activity, suggesting that the morpholinone core may offer divergent biological profiles due to differences in CYP51 enzyme binding . The pyridazinone derivative in incorporates chloro and methylamino groups, which may enhance solubility or parasiticidal activity compared to morpholinones .

Synthetic Accessibility: The target compound is synthesized in fewer steps compared to rivaroxaban intermediates, which require multi-step functionalization (e.g., oxazolidinone ring formation and acid hydrolysis) . High-yield routes (e.g., 89.7% yield for rivaroxaban intermediates via catalytic hydrogenation) highlight the industrial feasibility of complex morpholinone derivatives .

Biological Activity

5-[4-(Trifluoromethyl)phenyl]morpholin-3-one is an organic compound known for its unique morpholinone structure, which includes a trifluoromethyl group attached to a phenyl ring. This structural feature significantly enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Molecular Characteristics

  • Molecular Formula : C11H10F3NO
  • Molecular Weight : 245.20 g/mol
  • Structural Features : The presence of the trifluoromethyl group increases lipophilicity, enhancing interactions with hydrophobic regions of biological molecules.

Research indicates that this compound exhibits various biological activities, particularly in enzyme inhibition and receptor binding. The trifluoromethyl group is crucial for enhancing binding affinity and modulating the activity of proteins and enzymes.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes, which is vital for its potential therapeutic applications. For instance, it has been linked to the inhibition of phosphoinositide 3-kinase (PI3K), a key player in cell signaling pathways involved in cancer progression.

Case Studies and Research Findings

  • Inhibition of PI3K : A study highlighted that derivatives with trifluoromethyl substitutions demonstrated significant potency against PI3K, with Ki values as low as 17 nM, indicating strong enzyme inhibition potential .
  • Anticancer Activity : In vitro studies revealed that this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). The compound's ability to induce apoptosis was confirmed through flow cytometry, showing a dose-dependent response .
  • Structure-Activity Relationship (SAR) : Research into SAR demonstrated that modifications to the morpholine structure could significantly impact biological activity. Compounds with electron-withdrawing groups at specific positions on the aromatic ring showed enhanced anticancer properties .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-oneC11H10F3NOEnantiomeric variation affecting activity
(5S)-4-benzyl-5-(trifluoromethyl)morpholin-3-oneC11H10F3NOVariation in substituent on morpholine

The unique combination of the trifluoromethyl group with the morpholinone structure imparts distinct chemical properties that enhance its versatility compared to structurally similar compounds .

Applications in Drug Development

The compound's significant biological activity makes it a promising candidate for drug development, particularly in oncology. Its ability to traverse biological membranes due to increased lipophilicity suggests potential for treating cancers that are difficult to target.

Future Research Directions

Ongoing research aims to further explore the pharmacokinetics and safety profiles of this compound. Investigations into its effectiveness in vivo and its interactions with various biological targets will be crucial for advancing its development as a therapeutic agent.

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